molecular formula C14H13BrN2O B5700417 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide

2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide

Cat. No. B5700417
M. Wt: 305.17 g/mol
InChI Key: MPNLOEKMMGMCCU-UHFFFAOYSA-N
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Description

2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide, also known as BDP-9066, is a small molecule drug that has received significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits potent activity against various cancer cell lines and has shown promise in preclinical studies as a potential anti-cancer agent.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing DNA damage. 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide is its potent anti-cancer activity. Furthermore, 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide exhibits a relatively low toxicity profile, which makes it an attractive candidate for further development as an anti-cancer agent. However, one of the limitations of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide. One area of research is to further elucidate the mechanism of action of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide. Another area of research is to optimize the synthesis method of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide to improve its yield and solubility. Furthermore, future studies should focus on the in vivo efficacy and toxicity of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide in animal models. Finally, future studies should explore the potential of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide in combination with other anti-cancer agents to improve its efficacy.

Synthesis Methods

The synthesis of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the bromination of 2-chlorobenzamide to obtain 2-bromo-benzamide. The next step involves the reaction of 2-bromo-benzamide with 4,6-dimethyl-2-pyridinylamine to obtain the final product, 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide has been extensively studied for its potential anti-cancer activity. In vitro studies have shown that 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, in vivo studies have shown that 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide exhibits significant anti-tumor activity in mouse xenograft models of breast and lung cancer.

properties

IUPAC Name

2-bromo-N-(4,6-dimethylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-5-3-4-6-12(11)15/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNLOEKMMGMCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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